3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both benzene and oxazole rings. This particular compound is characterized by the presence of methoxy and pentyloxy substituents on the benzyl group, as well as a methyl group on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 2-amino-5-methylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzoxazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-methoxy-4-(ethoxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one
- 3-[3-methoxy-4-(butoxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one
- 3-[3-methoxy-4-(hexyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one
Uniqueness
The uniqueness of 3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the pentyloxy group, in particular, may impart distinct characteristics compared to other similar compounds.
Properties
Molecular Formula |
C21H25NO4 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(3-methoxy-4-pentoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H25NO4/c1-4-5-6-11-25-19-10-8-16(13-20(19)24-3)14-22-17-12-15(2)7-9-18(17)26-21(22)23/h7-10,12-13H,4-6,11,14H2,1-3H3 |
InChI Key |
ZZZDBQVHSPRPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC |
Origin of Product |
United States |
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